molecular formula C15H22ClNO B2355358 7-Benzyl-9-oxa-6-azaspiro[4.5]decane hydrochloride CAS No. 1353498-27-7

7-Benzyl-9-oxa-6-azaspiro[4.5]decane hydrochloride

Cat. No.: B2355358
CAS No.: 1353498-27-7
M. Wt: 267.8
InChI Key: BCWYDPBGXHNLFV-UHFFFAOYSA-N
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Description

7-Benzyl-9-oxa-6-azaspiro[45]decane hydrochloride is a chemical compound with the molecular formula C15H22ClNO It is a spiro compound, which means it contains a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-9-oxa-6-azaspiro[4.5]decane hydrochloride typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the benzyl group and the formation of the hydrochloride salt. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-9-oxa-6-azaspiro[4.5]decane hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or alcohols, and electrophiles such as alkyl halides or acyl chlorides, often in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, reduction may produce deoxygenated compounds, and substitution may result in various substituted derivatives.

Scientific Research Applications

7-Benzyl-9-oxa-6-azaspiro[4.5]decane hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate or a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and other high-value products.

Mechanism of Action

The mechanism of action of 7-Benzyl-9-oxa-6-azaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-oxa-9-azaspiro[4.5]decane hydrochloride
  • 8-oxa-2-azaspiro[4.5]decane
  • 7,7-dimethyl-6-oxa-9-azaspiro[4.5]decane hydrochloride

Uniqueness

7-Benzyl-9-oxa-6-azaspiro[4.5]decane hydrochloride is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity, stability, and potential biological activities compared to other similar compounds.

Properties

IUPAC Name

7-benzyl-9-oxa-6-azaspiro[4.5]decane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO.ClH/c1-2-6-13(7-3-1)10-14-11-17-12-15(16-14)8-4-5-9-15;/h1-3,6-7,14,16H,4-5,8-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWYDPBGXHNLFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)COCC(N2)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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